molecular formula C16H16FN3O2 B12233794 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid

1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid

Cat. No.: B12233794
M. Wt: 301.31 g/mol
InChI Key: KWFUNMMLFIRHPD-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

The synthesis of 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the piperidine ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: The fluorophenyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding esters or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyridazine ring provides structural stability. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-[6-(4-Fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid include:

    1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the fluorophenyl group and the carboxylic acid group.

    1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding properties and overall biological activity.

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(19-18-14)20-9-1-2-12(10-20)16(21)22/h3-8,12H,1-2,9-10H2,(H,21,22)

InChI Key

KWFUNMMLFIRHPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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